molecular formula C9H11N B3023642 (1S,2R)-2-phenylcyclopropanamine CAS No. 3721-28-6

(1S,2R)-2-phenylcyclopropanamine

Cat. No.: B3023642
CAS No.: 3721-28-6
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-BDAKNGLRSA-N
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Description

(1S,2R)-2-phenylcyclopropanamine is a chiral amine with a cyclopropane ring substituted with a phenyl group and an amino group

Scientific Research Applications

(1S,2R)-2-phenylcyclopropanamine has several scientific research applications:

Safety and Hazards

Trans-2-Phenylcyclopropylamine is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Trans-2-Phenylcyclopropylamine is known to be a non-selective MAO-A/B inhibitor . This means it can inhibit the activity of both monoamine oxidase A and B, enzymes that are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin . This interaction can influence various biochemical reactions within the body .

Cellular Effects

The cellular effects of trans-2-Phenylcyclopropylamine are diverse. It has been shown to induce changes in cellular respiration and mitochondrial membrane potential . This suggests that trans-2-Phenylcyclopropylamine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Trans-2-Phenylcyclopropylamine acts as a mechanism-based inactivator of the histone demethylase LSD1 . This means it irreversibly inhibits LSD1, a flavin-dependent human histone demethylase, by binding to it and causing a structural change that prevents it from functioning . This can lead to changes in gene expression and other molecular-level effects .

Temporal Effects in Laboratory Settings

For instance, it has been used in long-term treatments and has shown to induce wide-scale changes at the transcriptome, proteome, and phosphoproteome levels .

Dosage Effects in Animal Models

In animal models, trans-2-Phenylcyclopropylamine has shown to have dosage-dependent effects. For instance, it has been reported to protect mice against diet-induced obesity, and its effects varied with different dosages .

Metabolic Pathways

Trans-2-Phenylcyclopropylamine is involved in the metabolic pathways related to the metabolism of neurotransmitters, given its role as a MAO-A/B inhibitor .

Subcellular Localization

Given its role as a MAO-A/B inhibitor, it’s likely that it localizes to the mitochondria, where these enzymes are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylcyclopropanamine can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by amination. For instance, the reaction of styrene with diazo compounds in the presence of a catalyst can yield cyclopropane derivatives, which can then be aminated to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves enantioselective synthesis to ensure the desired stereochemistry. Enzymatic processes have been developed to achieve high enantioselectivity, utilizing specific enzymes to catalyze the formation of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-phenylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various cyclopropylamines .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-bromocyclopropanamine
  • (1S,2R)-2-methylcyclopropanamine
  • (1S,2R)-2-phenylcyclopropanol

Uniqueness

(1S,2R)-2-phenylcyclopropanamine is unique due to its specific stereochemistry and the presence of both a phenyl group and an amino group on the cyclopropane ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(1S,2R)-2-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315454
Record name (+)-Tranylcypromine
Source EPA DSSTox
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19.
Details Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

3721-28-6, 155-09-9
Record name (+)-Tranylcypromine
Source CAS Common Chemistry
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Record name (+)-Tranylcypromine
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Record name Tranylcypromine
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Record name TRANYLCYPROMINE
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Melting Point

MP: 164-166 °C /Hydrochloride/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

3.5 g of 4-bromo-2-nitro-cyclopropylbenzene are dissolved in 30 ml of ethanol and, after addition of 0.5 g of palladium-on-charcoal (10%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 5 bar for 2.5 hours. After cooling, the solvent is distilled off in a rotary evaporator and the residue is rendered alkaline with 1N sodium hydroxide solution and extracted three times with 50 ml of ether each time. The combined organic phases are dried over sodium sulphate, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Name
4-bromo-2-nitro-cyclopropylbenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Generally, the trans isomer of 2-phenylcyclopropylamine is prepared by reacting styrene with ethyl diazoacetate and forming the ester, ethyl 2-phenylcyclopropanecarboxylate. The resulting ester is hydrolyzed to the 2-phenylcyclopropanecarboxylic acid. At this stage there are 3 to 4 parts of the trans isomer to 1 part of the cis isomer. A complete separation is accomplished by recrystallizing the acid from hot water. The pure trans isomer comes out as crystalline material while the cis isomer stays in solution. The trans 2-phenylcyclopropanecarboxylic acid is then reacted with thionyl chloride to form the acid chloride which is then successively treated with sodium azide and subjected to the curtius degradation. The isocyanate formed by this procedure is hydrolyzed readily to the (+) (-) 2-phenylcyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-phenylcyclopropanamine
Reactant of Route 2
(1S,2R)-2-phenylcyclopropanamine
Reactant of Route 3
(1S,2R)-2-phenylcyclopropanamine
Reactant of Route 4
(1S,2R)-2-phenylcyclopropanamine
Reactant of Route 5
(1S,2R)-2-phenylcyclopropanamine
Reactant of Route 6
(1S,2R)-2-phenylcyclopropanamine

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